![molecular formula C14H23N5O3S B2480634 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034442-69-6](/img/structure/B2480634.png)
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains elements of piperidine and triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(1H-1,2,3-triazol-1-yl)benzamides have been synthesized as HSP90 inhibitors . Another study reported the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H NMR, 13C NMR, and HR-MS .Scientific Research Applications
- Heat shock protein 90 (HSP90) is a promising anticancer drug target. Researchers have designed and synthesized a series of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors . These compounds exhibit significant HSP90α binding affinity. Among them, compound 6u demonstrated potent anti-proliferative activity, particularly in the Capan-1 cell line. This work highlights the 4-(1H-1,2,3-triazol-1-yl)benzamide motif as a new scaffold for HSP90 inhibitors.
- Certain derivatives of this compound have been studied as multi-target inhibitors against wild-type EGFR, mutant-type EGFR (EGFR T790M), and BRAF V600E. These investigations explore potential therapeutic applications in cancer treatment .
- A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized and screened for in vitro cytotoxic activity against various cancer cell lines. This research provides insights into the compound’s potential as an anticancer agent .
- The 1,2,3-triazole ring system, which can be easily obtained through copper-catalyzed click reactions, exhibits diverse biological activities. These include antibacterial, antimalarial, and antiviral effects. The compound’s triazole moiety contributes to its pharmacological properties .
HSP90 Inhibition for Anticancer Therapy
Multi-Target Inhibition Against EGFR and BRAF Mutations
Cytotoxic Activity Against Cancer Cells
Biological Activities of 1,2,3-Triazole Ring Systems
Mechanism of Action
Target of Action
Similar compounds with a 1h-1,2,3-triazol-1-yl moiety have been reported to inhibit heat shock protein 90 (hsp90) and tubulin . HSP90 is a molecular chaperone involved in the folding and stabilization of many proteins, including those involved in cell growth and survival . Tubulin is a protein that forms microtubules, essential components of the cell’s cytoskeleton .
Mode of Action
For instance, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest . Similarly, other triazole derivatives have been shown to bind to HSP90, disrupting its chaperone function .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. Inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . On the other hand, inhibition of HSP90 can lead to the degradation of its client proteins, many of which are involved in cell growth and survival .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts similarly to related compounds, it could induce cell cycle arrest and apoptosis in cancer cells . This could potentially make it a candidate for development as an anticancer drug.
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-23(21,22)18-9-2-12(3-10-18)14(20)17-7-4-13(5-8-17)19-11-6-15-16-19/h6,11-13H,2-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVPKMBVXQXBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.